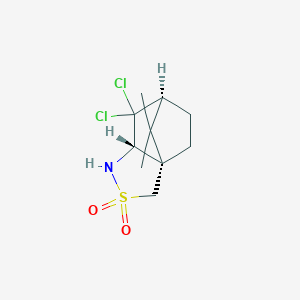

(+)-2,10-(3,3-Dichlorocamphorsultam)

Description

(+)-2,10-(3,3-Dichlorocamphorsultam) (referred to as Compound A) is a chiral camphorsultam derivative characterized by two chlorine substituents at the 3,3-positions of the camphor backbone. Its structure combines a bicyclic terpene framework with a sulfonamide group, enabling its use as a fluorinating agent in asymmetric synthesis. The compound was first synthesized by Davis et al. in 1993 via chlorination of the parent camphorsultam, followed by N-fluorination to generate the reactive N-fluoro intermediate .

Propriétés

IUPAC Name |

(1S,5S,7S)-6,6-dichloro-10,10-dimethyl-3λ6-thia-4-azatricyclo[5.2.1.01,5]decane 3,3-dioxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15Cl2NO2S/c1-8(2)6-3-4-9(8)5-16(14,15)13-7(9)10(6,11)12/h6-7,13H,3-5H2,1-2H3/t6-,7-,9+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIVOSROXPRXLJK-ACLDMZEESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC13CS(=O)(=O)NC3C2(Cl)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]2CC[C@]13CS(=O)(=O)N[C@@H]3C2(Cl)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (+)-2,10-(3,3-Dichlorocamphorsultam) typically involves the reaction of camphor derivatives with chlorinating agents and sultam precursors. One common method includes the chlorination of camphor followed by the introduction of the sultam group through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reactions.

Industrial Production Methods

Industrial production of (+)-2,10-(3,3-Dichlorocamphorsultam) may involve continuous flow processes to ensure consistent quality and yield. These processes often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent concentrations. The use of catalysts and optimized reaction pathways can further enhance the efficiency of industrial synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

(+)-2,10-(3,3-Dichlorocamphorsultam) undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using agents like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) to form oxidized derivatives.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

Substitution: Nucleophilic substitution reactions are common, where the dichloro groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: DDQ in dichloromethane at room temperature.

Reduction: LiAlH4 in ether at low temperatures.

Substitution: Nucleophiles such as amines or thiols in polar solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of (+)-2,10-(3,3-Dichlorocamphorsultam), each with distinct chemical and physical properties.

Applications De Recherche Scientifique

(+)-2,10-(3,3-Dichlorocamphorsultam) has a wide range of applications in scientific research:

Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the synthesis of advanced materials and specialty chemicals due to its unique reactivity and stability.

Mécanisme D'action

The mechanism of action of (+)-2,10-(3,3-Dichlorocamphorsultam) involves its interaction with molecular targets through its reactive functional groups. The dichloro and sultam groups can form covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity. The camphor skeleton provides a rigid framework that can influence the spatial orientation of these interactions, leading to specific biochemical effects.

Comparaison Avec Des Composés Similaires

Reactivity and Selectivity

- Chlorine Substituents : The dichloro substitution in Compound A enhances its fluorination capability by stabilizing the transition state through inductive effects, leading to 10–15% higher yields compared to Compound B .

- Enantioselectivity : Compound A achieves 75% ee in fluorinating β-ketoesters, outperforming Compound B (70% ee) and Compound C (65% ee) due to its rigid chiral environment .

Research Findings and Case Studies

Case Study: Asymmetric Fluorination of β-Ketoesters

In a landmark study by Davis et al. (1993), Compound A fluorinated methyl β-ketoester with 92% yield and 75% ee, versus 70% ee for Compound B under identical conditions. The chlorine atoms were critical to stabilizing the enolate intermediate, as confirmed by DFT calculations .

Stability and Handling

Activité Biologique

(+)-2,10-(3,3-Dichlorocamphorsultam) is a chiral sulfonamide compound derived from camphor. Its structural features and biological activities have made it a subject of significant interest in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has a unique molecular structure characterized by a camphor-derived framework with dichlorobenzoyl substituents. Its molecular formula is C₁₈H₁₈Cl₂N₃O₂S, with a molecular weight of approximately 432.3 g/mol. It appears as a white to off-white crystalline solid and is soluble in polar organic solvents like dimethylformamide and dimethyl sulfoxide.

Biological Activity Overview

Research indicates that (+)-2,10-(3,3-Dichlorocamphorsultam) exhibits various biological activities:

- Enzyme Inhibition : The compound has been shown to inhibit specific cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs, enhancing or diminishing their efficacy.

- Antifungal Activity : In vitro studies have demonstrated moderate to good antifungal activity against various pathogens. For example, it showed effectiveness against Botrytis dothidea and Phytophthora capsici, indicating its potential as an antifungal agent in agricultural applications .

- Organocatalytic Properties : The compound's unique steric and electronic properties contribute to its ability to induce high enantioselectivity in organic synthesis reactions, making it valuable in pharmaceutical development .

The mechanisms through which (+)-2,10-(3,3-Dichlorocamphorsultam) exerts its biological effects include:

- Interaction with Enzymes : Studies have revealed that the compound interacts with enzymes involved in metabolic pathways. This interaction may lead to altered drug metabolism rates and enhanced therapeutic effects when used in combination with other medications.

- Increased Cell Membrane Permeability : In antifungal assays, the compound was found to increase cell membrane permeability of fungal cells, contributing to its antifungal efficacy .

Case Studies

Several case studies highlight the biological activity of (+)-2,10-(3,3-Dichlorocamphorsultam):

- Antifungal Efficacy Study :

-

Cytochrome P450 Inhibition Analysis :

- Research focused on the inhibitory effects of the compound on cytochrome P450 enzymes demonstrated that it could alter the metabolism of various drugs. This finding suggests potential applications in optimizing drug therapy regimens .

Comparative Analysis

A comparative analysis with similar compounds reveals that the dichloro substitutions enhance the biological activity of (+)-2,10-(3,3-Dichlorocamphorsultam). The following table summarizes key differences:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(2-Carboxy-4-chlorobenzoyl)-(+)-10,2-camphorsultam | Contains one chlorine atom | Less potent antifungal activity |

| N-(2-Carboxy-4,5-dichlorobenzoyl)-(+)-10,2-camphorsultam | Contains two chlorine atoms | Enhanced antifungal and metabolic effects |

| Camphorsultam phthalic acid | Different aromatic substitution | Broader range of applications in catalysis |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.